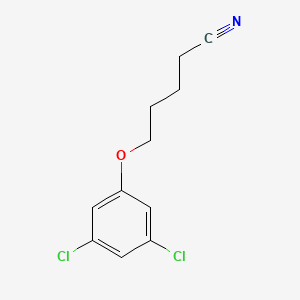

5-(3,5-Dichloro-phenoxy)pentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,5-Dichloro-phenoxy)pentanenitrile is an organic compound characterized by a phenolic ring substituted with two chlorine atoms and a nitrile group attached to a pentane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Phenol Derivative Synthesis: The synthesis begins with 3,5-dichlorophenol, which undergoes a reaction with pentanenitrile under acidic conditions to form the desired compound.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a pentanenitrile derivative with 3,5-dichlorophenol.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control of temperature and pressure ensures high yield and purity.

Continuous Flow Process: Some manufacturers use continuous flow reactors to enhance production efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the phenolic ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and heat.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-(3,5-Dichloro-phenoxy)pentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3,5-Dichlorophenol: Similar structure but lacks the nitrile group.

Pentanenitrile derivatives: Similar nitrile group but different substituents on the carbon chain.

Uniqueness: The presence of both the dichlorophenoxy group and the nitrile group in 5-(3,5-Dichloro-phenoxy)pentanenitrile gives it unique chemical properties compared to its analogs, making it valuable in specific applications.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.

Biological Activity

5-(3,5-Dichloro-phenoxy)pentanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be described by its structural formula:

- Chemical Formula : C_{12}H_{12}Cl_2N

- Molecular Weight : 245.14 g/mol

This compound features a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, linked to a pentanenitrile chain.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : The compound can interact with receptors, altering signaling pathways that regulate various physiological responses.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives related to this compound. For instance, a derivative was found to exhibit significant antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 0.86 µM . The structure-activity relationship indicates that modifications at the phenoxy position can enhance efficacy.

Cytotoxicity

In vitro studies assessing cytotoxic effects on human cell lines have shown varying degrees of toxicity, suggesting that while the compound may be effective against certain pathogens, it could also pose risks to human cells at higher concentrations.

Study 1: Antiplasmodial Activity

A study conducted on pyrimidine derivatives containing the dichlorophenoxy group demonstrated promising antiplasmodial activity. The compound 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine was highlighted for its low IC50 value (0.86 µM), indicating strong activity against malaria parasites .

| Compound Name | Structure | IC50 (µM) |

|---|---|---|

| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | Structure | 0.86 |

| Other derivatives | Various | 4.46 - 83.45 |

Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, it was observed that the presence of the dichlorophenoxy group significantly altered the binding affinity of compounds to target enzymes involved in metabolic pathways. This suggests that structural modifications can enhance or diminish biological activity depending on the target enzyme.

Properties

IUPAC Name |

5-(3,5-dichlorophenoxy)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h6-8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAWXSWCUFKNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.